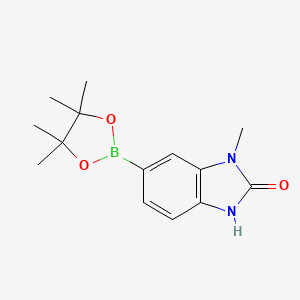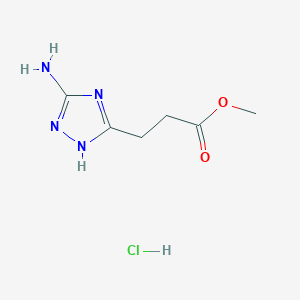
3-(3-氨基-1H-1,2,4-三唑-5-基)丙酸甲酯盐酸盐
描述
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C6H11ClN4O2 and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑在药物发现中有着广泛的应用 . 它们是氨基酸、核苷酸等重要构建块的一部分 . 许多具有1,2,3-三唑核心的著名药物已上市,例如抗惊厥药物鲁非酰胺、广谱头孢菌素抗生素头孢曲松、抗癌药物羧酰胺三唑和ββ-内酰胺类抗生素他唑巴坦 .
有机合成
1,2,3-三唑是最重要的含氮五元杂环之一,在有机合成中有着广泛的应用 . 它们具有很高的化学稳定性,通常对酸性或碱性水解以及氧化还原条件不敏感,即使在高温下也是如此 .
聚合物化学
1,2,3-三唑在聚合物化学中得到了应用 . 它们的高化学稳定性和强偶极矩使其适合在该领域使用 .
超分子化学
1,2,3-三唑由于其能够与不同的目标形成氢键而被用于超分子化学 . 这导致了化合物药代动力学、药理学和毒理学性质的改善 .
生物偶联
1,2,3-三唑用于生物偶联 . 它们能够与不同的目标形成氢键,从而改善化合物的药代动力学、药理学和毒理学性质 .
化学生物学
1,2,3-三唑在化学生物学中有所应用 . 它们能够与不同的目标形成氢键,从而改善化合物的药代动力学、药理学和毒理学性质 .
荧光成像
1,2,3-三唑用于荧光成像 . 它们与不同目标形成氢键的能力使其适合在该领域使用 .
材料科学
作用机制
Target of Action
It is known that 3-amino-1,2,4-triazole, a similar compound, is a competitive inhibitor of the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might interact with its targets by competitively inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .
Biochemical Pathways
It can be inferred from the similar compound 3-amino-1,2,4-triazole that it might affect the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .
Result of Action
Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might inhibit the production of histidine, an essential amino acid .
生化分析
Biochemical Properties
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications.
Cellular Effects
The effects of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have shown cytotoxic activities against tumor cell lines, indicating their potential in cancer treatment . Additionally, the compound’s impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses and gene expression, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride in laboratory settings are essential for understanding its stability and long-term impact. Studies have shown that triazole derivatives exhibit excellent thermal stability, with decomposition temperatures ranging from 215 °C to 340 °C . This stability is crucial for maintaining the compound’s efficacy over time. Additionally, long-term studies in vitro and in vivo have demonstrated the compound’s sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown a range of cytotoxic activities against tumor cell lines, with varying IC50 values . Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, triazole derivatives are known to undergo metabolic transformations that can affect their activity and efficacy . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWBCLISZIHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


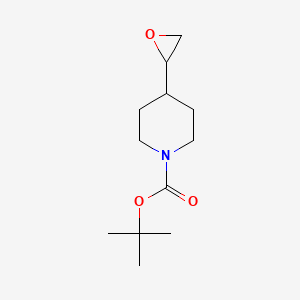
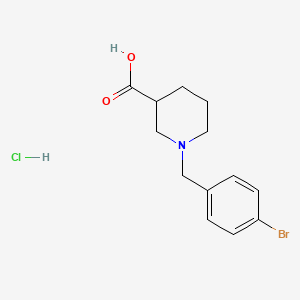




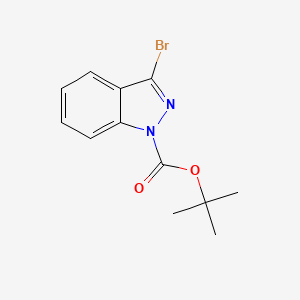
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)


